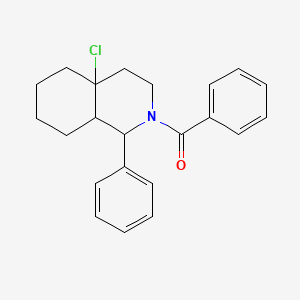![molecular formula C19H19N3O5S2 B11567375 N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11567375.png)
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a compound that has garnered significant interest due to its diverse biological activities. This compound is part of the sulfonamide family, which is known for its wide range of applications in medicinal chemistry, particularly as antimicrobial and anticancer agents .
Vorbereitungsmethoden
The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves the reaction of 4-(morpholin-4-ylsulfonyl)aniline with 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or benzothiazole moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. By binding to the active site of DHFR, the compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting the synthesis of thymidine and purines, which are essential for DNA replication . This mechanism is particularly effective in rapidly dividing cells, making the compound a potent antimicrobial and anticancer agent.
Vergleich Mit ähnlichen Verbindungen
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can be compared to other sulfonamide derivatives such as:
Linezolid: An antibacterial agent that inhibits bacterial protein synthesis by binding to a site on 23S ribosomal RNA of the 50S subunit.
Sulfamethoxazole: Another sulfonamide that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA).
What sets this compound apart is its dual functionality, combining the sulfonamide and benzothiazole moieties, which enhances its biological activity and broadens its range of applications .
Eigenschaften
Molekularformel |
C19H19N3O5S2 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
N-(4-morpholin-4-ylsulfonylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C19H19N3O5S2/c23-18(13-22-16-3-1-2-4-17(16)28-19(22)24)20-14-5-7-15(8-6-14)29(25,26)21-9-11-27-12-10-21/h1-8H,9-13H2,(H,20,23) |
InChI-Schlüssel |
GGMADMYNCDPDEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4SC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,6-dimethylphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11567292.png)
![6-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567294.png)
![2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11567296.png)
![N-[2-(Benzylsulfanyl)-1-{N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11567300.png)
![6-(4-chlorophenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567314.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B11567320.png)
![N-(4-fluorobenzyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11567327.png)

![2-(2-Hydroxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11567345.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methoxybenzohydrazide](/img/structure/B11567346.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11567349.png)
![2-ethoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11567354.png)
![N'-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11567359.png)
![N-({N'-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11567365.png)
